molecular formula C8H4FN3O3 B2389212 7-Fluoro-8-nitroquinazolin-4-ol CAS No. 1027929-81-2

7-Fluoro-8-nitroquinazolin-4-ol

Cat. No.: B2389212
CAS No.: 1027929-81-2
M. Wt: 209.136
InChI Key: CJBKDJKOXRYRRV-UHFFFAOYSA-N
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Description

7-Fluoro-8-nitroquinazolin-4-ol is a chemical compound belonging to the class of quinazolinones. It is used in organic synthesis and pharmaceutical research . It is also an intermediate in the synthesis of many antitumor drugs .


Synthesis Analysis

The target product can be synthesized from 7-fluoro-6-nitroquinazolin-4-ol through three steps including chlorination and nucleophilic substitution reactions . The total yield of the three steps was high up to 61.7% .


Molecular Structure Analysis

The molecular formula of this compound is C8H4FN3O3 . Its molecular weight is 209.136.


Chemical Reactions Analysis

Quinazolinones and quinazolines are noteworthy in medicinal chemistry, because of a wide range of their antibacterial, antifungal, anti-inflammatory, antimalaria, anti-HIV, antiviral, antituberculosis properties and also their inhibitory effects on thymidylate synthase, poly- (ADP-ribose) polymerase (PARP) and thyrosine kinase .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 209.13 , a density of 1.75±0.1 g/cm3 , and a boiling point of 393.8±52.0 °C .

Mechanism of Action

Target of Action

It is suggested that it could be used as an intermediate in the synthesis of kinase inhibitors , which are often targeted towards specific proteins involved in cell signaling pathways.

Mode of Action

As an intermediate in the synthesis of kinase inhibitors , it may interact with its targets by binding to the ATP-binding site of the kinase, thereby inhibiting the kinase activity and disrupting the signaling pathway.

Biochemical Pathways

As a potential intermediate in the synthesis of kinase inhibitors , it could affect various signaling pathways regulated by these kinases.

Result of Action

As a potential intermediate in the synthesis of kinase inhibitors , it could potentially inhibit the activity of specific kinases, thereby disrupting the signaling pathways they regulate.

Action Environment

It is mentioned that the compound is stable at room temperature but should be kept away from strong light and oxidizing agents .

Properties

IUPAC Name

7-fluoro-8-nitro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FN3O3/c9-5-2-1-4-6(7(5)12(14)15)10-3-11-8(4)13/h1-3H,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBKDJKOXRYRRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=O)NC=N2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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